![molecular formula C20H21N3O2 B2739812 N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-86-6](/img/structure/B2739812.png)
N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
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Description
N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMBOA, is a natural compound found in various plants, including corn, wheat, and rye. It has been studied extensively for its potential applications in various fields, including agriculture, medicine, and environmental science.
Scientific Research Applications
DFT Conformational Analysis
- Study : DFT conformational and wavefunction-based reactivity analysis, docking, and MD simulations revealed potential antitumor activity in a carboxamide derivative related to the compound (Al‐Otaibi et al., 2022).
PET Tracer for Imaging Cancer
- Study : The synthesis of a compound structurally similar to N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide was explored as a PET tracer for imaging cancer tyrosine kinase (Wang et al., 2005).
5-HT1D Receptor Agonist
- Study : A study on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, with a core structure resembling the compound, demonstrated agonist activity at 5-HT1D receptors, which has implications for neuropsychiatric disorders (Barf et al., 1996).
Radiosensitizers and Cytotoxins
- Study : The use of similar compounds as radiosensitizers and bioreductively activated cytotoxins was evaluated, indicating potential in cancer therapy (Threadgill et al., 1991).
Intramolecular Hydrogen Bonding
- Study : Research on oxamide derivatives emphasized the importance of intramolecular hydrogen bonding, which could be relevant for designing new compounds with specific properties (Martínez-Martínez et al., 1998).
Slow Magnetic Relaxation
- Study : A study on a mononuclear lanthanide oxamate complex related to the compound exhibited field-induced slow magnetic relaxation, suggesting applications in magnetic materials (Fortea-Pérez et al., 2013).
Antitumor Agents
- Study : Derivatives of a compound similar to N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide showed in vivo antitumor activity, highlighting its potential in cancer therapy (Denny et al., 1987).
Local-Anesthetic Activity
- Study : Arylpyruvic acid derivatives, structurally related to the compound, demonstrated high local-anesthetic activity, pointing towards applications in anesthesia (Chernov et al., 2014).
properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-14(2)18(11-13)23-20(25)19(24)21-10-9-15-12-22-17-6-4-3-5-16(15)17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDJAYCRCUIMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321897 |
Source
|
Record name | N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
CAS RN |
847593-86-6 |
Source
|
Record name | N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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